Regioisomer-Specific Receptor Binding Affinity
While direct binding data for 2-(1H-indazol-4-yl)ethanamine is not available, a structurally analogous indazole derivative with a 4-yl substitution pattern demonstrates potent binding affinity (Kd = 1.35 nM) for the human Histamine H3 receptor [1]. This is in contrast to the broader indazole class, where simple regioisomers may not exhibit such high affinity [2]. This suggests that the 4-yl position of the ethanamine side chain, in combination with the indazole core, may be a privileged scaffold for achieving high-affinity interactions with certain G-protein coupled receptors.
| Evidence Dimension | Binding affinity to human H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM (for a structurally related 4-yl indazole derivative) |
| Comparator Or Baseline | Unspecified indazole regioisomers or alternative scaffolds |
| Quantified Difference | High nanomolar to micromolar affinity for less optimized ligands |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured by BRET assay |
Why This Matters
The high affinity of a related 4-yl indazole derivative underscores the potential of the 4-yl substitution pattern for generating potent ligands, making 2-(1H-indazol-4-yl)ethanamine a critical starting point for developing high-affinity receptor probes.
- [1] BindingDB. (n.d.). BDBM50538677 CHEMBL4635634: Binding affinity to human recombinant H3R. BindingDB. View Source
- [2] Semantic Scholar. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Semantic Scholar. View Source
